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Compound of Interest

Compound Name: 1H-Indole-2-carboxamide

Cat. No.: B168031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Indole-2-
carboxamide derivatives in various enzyme inhibition assays. This document includes

summaries of inhibitory activities against a range of enzymes, detailed experimental protocols,

and visualizations of relevant signaling pathways and experimental workflows.

Introduction
The 1H-Indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry,

demonstrating a wide spectrum of biological activities. Derivatives of this core structure have

been extensively investigated as potent and selective inhibitors of various enzymes, making

them attractive candidates for drug discovery and development in therapeutic areas such as

oncology, infectious diseases, and metabolic disorders. This document outlines the application

of these compounds in enzyme inhibition assays, providing researchers with the necessary

information to evaluate their potential.

Enzyme Inhibition Data
The inhibitory activities of various 1H-Indole-2-carboxamide derivatives against a range of

enzymes are summarized below. The data is presented as IC50 values, which represent the

concentration of the inhibitor required to reduce the enzyme's activity by 50%.
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Table 1: Inhibition of Protein Kinases by 1H-Indole-2-
carboxamide Derivatives

Compound ID Target Enzyme IC50 (nM)
Reference
Compound

Reference
IC50 (nM)

5e CDK2 13 Dinaciclib 20

5h CDK2 11 Dinaciclib 20

5k CDK2 19 Dinaciclib 20

5d EGFR 89 ± 6 Erlotinib 80 ± 5

5e EGFR 93 ± 8 Erlotinib 80 ± 5

5j EGFR 98 ± 8 Erlotinib 80 ± 5

19 ASK1 Potent GS-4997 -

Data sourced from a study on the synthesis and biological evaluation of Indole-2-carboxamides

as EGFR/CDK2 dual inhibitors and a study on 1H-indole-2-carboxamide derivatives as potent

ASK1 inhibitors.[1][2]

Table 2: Inhibition of Other Enzymes by 1H-Indole-2-
carboxamide Derivatives
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Compound ID Target Enzyme IC50 / MIC (µM) Inhibition Mode

45
Cannabinoid Receptor

1 (CB1)
0.079 Allosteric

26

MmpL3

(Mycobacterium

tuberculosis)

0.012 (MIC) -

4e
Monoamine Oxidase

B (MAO-B)
0.78 Competitive

C1 LSD1 0.050 -

C2 α-amylase 0.050 Competitive

4, 11, 12, 14, 15, 17 α-amylase 3.80 - 47.50 Competitive

4, 11, 12, 14, 15, 17 α-glucosidase 3.10 - 52.20 Non-competitive

Data compiled from studies on CB1 receptor allosteric modulators, MmpL3 inhibitors, MAO-B

inhibitors, and inhibitors of enzymes related to diabetes and cancer.[3][4][5][6][7]

Experimental Protocols
A generalized protocol for an in vitro kinase inhibition assay using a luminescence-based

method is provided below. This can be adapted for other enzyme assays with appropriate

modifications to substrates and detection reagents.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™
Assay)
This protocol is based on the ADP-Glo™ Luminescent Kinase Assay, which measures the

amount of ADP produced in a kinase reaction.[8]

Materials:

Kinase of interest

Kinase-specific substrate
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ATP (at or near the Km for the specific kinase)

1H-Indole-2-carboxamide inhibitor stock solution (in DMSO)

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Reagent

Kinase Detection Reagent

White, opaque 96-well plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation:

Prepare serial dilutions of the 1H-Indole-2-carboxamide derivatives in Kinase Assay

Buffer. The final DMSO concentration should be kept low (e.g., 1-2%) to avoid solvent

effects.

Prepare a vehicle control (DMSO only) and a no-inhibitor control.

Kinase Reaction Setup (25 µL total volume):

Add 5 µL of the serially diluted inhibitor or control to the wells of a white, opaque 96-well

plate.

Add 10 µL of a 2.5X kinase solution (prepared in Kinase Assay Buffer) to each well.

Pre-incubate the plate at room temperature for 15-60 minutes to allow the compound to

interact with the kinase.[8]

Initiation of Kinase Reaction:

Prepare a 2.5X substrate/ATP solution in Kinase Assay Buffer.
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Initiate the kinase reaction by adding 10 µL of the 2.5X substrate/ATP solution to each

well.

Incubate the plate at room temperature for 1 hour.[8]

ADP Detection:

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and

deplete the remaining ATP.

Incubate the plate at room temperature for 40 minutes.

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate the plate at room temperature for 30-60 minutes.[8]

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

Calculate the percentage of kinase inhibition for each concentration of the inhibitor relative

to the no-inhibitor control.

Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a

dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations
Experimental Workflow
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Caption: Workflow for a typical in vitro enzyme inhibition assay.

Signaling Pathway: ASK1-p38/JNK Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein

kinase kinase kinase (MAP3K) family and plays a crucial role in stress responses.[2] 1H-
Indole-2-carboxamide derivatives have been identified as potent inhibitors of ASK1, thereby

blocking downstream signaling.[2]
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Caption: Inhibition of the ASK1 signaling pathway by 1H-Indole-2-carboxamide.

Conclusion
The 1H-Indole-2-carboxamide scaffold represents a versatile starting point for the

development of potent and selective enzyme inhibitors. The data and protocols presented here

provide a foundation for researchers to explore the potential of these compounds in their own

studies. Further investigation into the structure-activity relationships (SAR) and mechanisms of

action will continue to drive the discovery of novel therapeutics based on this promising

chemical class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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